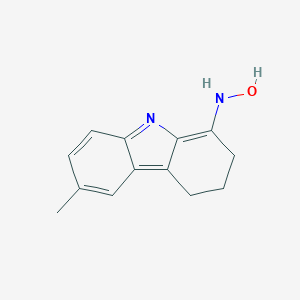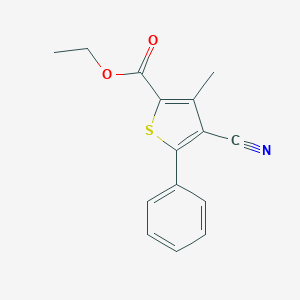
N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in regulating immune responses, cell growth, and differentiation.
Mechanism of Action
N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine acts as a competitive inhibitor of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2, thereby preventing its phosphorylation and activation. This results in the inhibition of downstream signaling events, including the activation of STATs and the expression of target genes. The inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune disorders and inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine has several advantages as a research tool, including its high potency and specificity for the JAK/STAT signaling pathway. It can be used to study the role of this pathway in various diseases and to identify potential therapeutic targets. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dose and duration of treatment when using this compound in experiments.
Future Directions
There are several future directions for the research on N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine, including the development of more potent and selective inhibitors of the JAK/STAT signaling pathway. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential therapeutic targets for its use in various diseases. Finally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its potential toxicity in clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to inhibit the JAK/STAT signaling pathway makes it a valuable research tool for studying the role of this pathway in disease pathogenesis and for identifying potential therapeutic targets. However, further research is needed to fully understand its mechanisms of action and to develop more potent and selective inhibitors for clinical use.
Synthesis Methods
N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine can be synthesized by the reaction of 6-methylcarbazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound as a yellow crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses, cell growth, and differentiation. By inhibiting this pathway, this compound can modulate the activity of various cytokines and growth factors, which play a crucial role in the pathogenesis of these diseases.
properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,15-16H,2-4H2,1H3 |
InChI Key |
HJWDGXFQEAZSQG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C3CCCC(=C3N=C2C=C1)NO |
SMILES |
CC1=CC2=C3CCCC(=C3N=C2C=C1)NO |
Canonical SMILES |
CC1=CC2=C3CCCC(=C3N=C2C=C1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)



![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)